molecular formula C11H19NO2 B11821949 Ethyl 2-aminocyclooct-1-ene-1-carboxylate

Ethyl 2-aminocyclooct-1-ene-1-carboxylate

Cat. No.: B11821949
M. Wt: 197.27 g/mol
InChI Key: XGYIXAJQXKVEPM-UHFFFAOYSA-N
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Description

Ethyl 2-aminocyclooct-1-ene-1-carboxylate is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . This compound is characterized by its cyclooctene ring structure, which includes an amino group and an ester functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-aminocyclooct-1-ene-1-carboxylate typically involves the reaction of cyclooctene with ethyl chloroformate and ammonia under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-aminocyclooct-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 2-aminocyclooct-1-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-aminocyclooct-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

    Ethyl 2-aminocyclohex-1-ene-1-carboxylate: This compound has a similar structure but with a six-membered ring instead of an eight-membered ring.

    Ethyl 2-aminocyclopent-1-ene-1-carboxylate: Another similar compound with a five-membered ring.

Uniqueness: Ethyl 2-aminocyclooct-1-ene-1-carboxylate is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 2-aminocyclooctene-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h2-8,12H2,1H3

InChI Key

XGYIXAJQXKVEPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCCCCC1)N

Origin of Product

United States

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